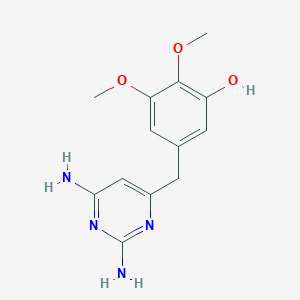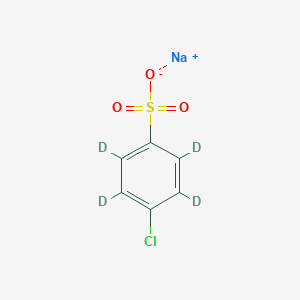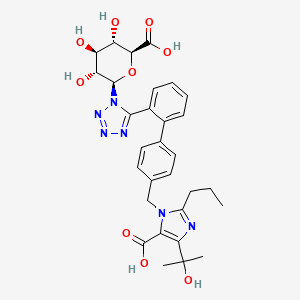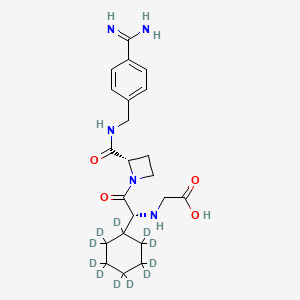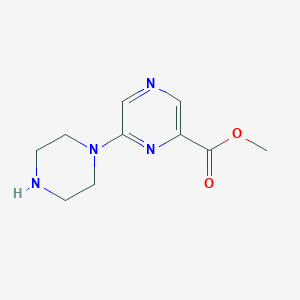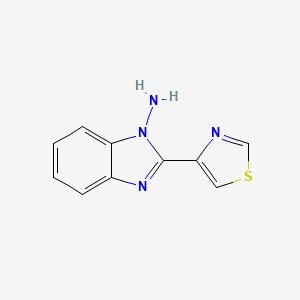![molecular formula C15H21NO B13861464 4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
4-[3-(cyclopropylmethoxy)phenyl]Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(cyclopropylmethoxy)phenyl]Piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a cyclopropylmethoxy group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine typically involves the reaction of a piperidine derivative with a phenyl group and a cyclopropylmethoxy group. One common method includes the use of arylboronic acids and pyridine in a Rh-catalyzed asymmetric reductive Heck reaction . This process involves:
- Partial reduction of pyridine.
- Rh-catalyzed asymmetric carbometalation.
- Another reduction step to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale catalytic processes that ensure high yield and purity. The use of Rh-catalysts and controlled reaction conditions are crucial for maintaining the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[3-(cyclopropylmethoxy)phenyl]Piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or phenyl derivatives.
Scientific Research Applications
4-[3-(cyclopropylmethoxy)phenyl]Piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(cyclopropylmethoxy)phenyl]Piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or bind to receptors, altering their function and signaling pathways .
Comparison with Similar Compounds
4-[3-(cyclopropylmethoxy)phenyl]Piperidine can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: This compound features a phenyl group attached to the piperidine ring and is used as a base structure for various opioids.
4-Piperidino-Piperidine: Known for its use in medicinal chemistry and its interactions with liver carboxylesterase.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Similar Compounds
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-[3-(cyclopropylmethoxy)phenyl]piperidine |
InChI |
InChI=1S/C15H21NO/c1-2-14(13-6-8-16-9-7-13)10-15(3-1)17-11-12-4-5-12/h1-3,10,12-13,16H,4-9,11H2 |
InChI Key |
VJHDIBIVVSTWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


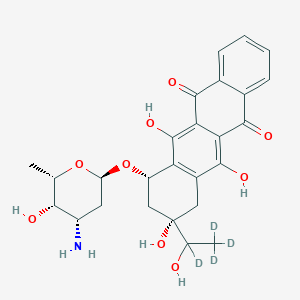
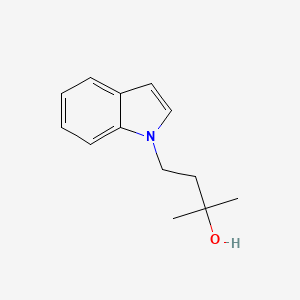

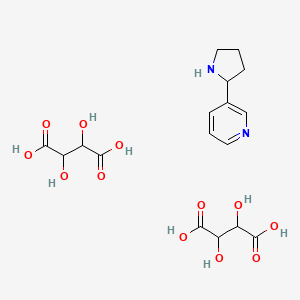
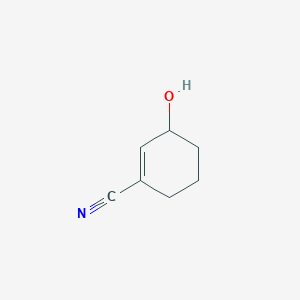
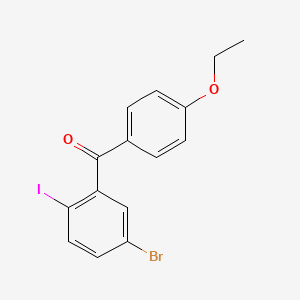
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
